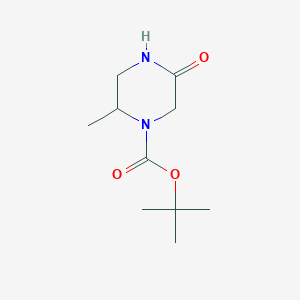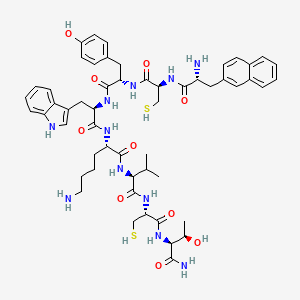![molecular formula C12H23N B12286028 N-pentylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12286028.png)
N-pentylbicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pentylbicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C12H23N and a molecular weight of 181.32 g/mol This compound is part of the bicycloheptane family, which is known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of norcamphor derivatives with pentylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-pentylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-pentylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-pentylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as NMDA receptors. The compound acts as an uncompetitive antagonist at the phencyclidine binding site of the NMDA receptor, inhibiting the receptor’s activity. This inhibition can modulate neurotransmitter release and has potential therapeutic effects in neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Another norcamphor derivative with similar NMDA receptor antagonist properties.
Memantine: A well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
N-pentylbicyclo[2.2.1]heptan-2-amine is unique due to its specific bicyclic structure and pentyl substitution, which confer distinct chemical and biological properties. Its potential as an NMDA receptor antagonist makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-pentylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H23N/c1-2-3-4-7-13-12-9-10-5-6-11(12)8-10/h10-13H,2-9H2,1H3 |
InChI Key |
GOYUSDMNNAVPEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)


![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)

![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12285993.png)




![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
![benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)
